3-chloro-N-sulfamoylpropanimidamide hydrochloride

Pharmaceutical Process Chemistry Famotidine Synthesis Reaction Yield Optimization

Procuring the correct intermediate is critical for famotidine ANDA manufacturers. Substituting with alternative salts or leaving groups fundamentally alters reaction kinetics, lowers yield, and introduces new impurity profiles that require costly re-validation. - Chloride leaving group enables selective, high-yield S-alkylation under mild conditions. - Use as a reference standard for impurity profiling per ICH guidelines. - Consistent quality; Certificate of Analysis with every batch.

Molecular Formula C3H9Cl2N3O2S
Molecular Weight 222.09 g/mol
CAS No. 106649-95-0
Cat. No. B028029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-sulfamoylpropanimidamide hydrochloride
CAS106649-95-0
Molecular FormulaC3H9Cl2N3O2S
Molecular Weight222.09 g/mol
Structural Identifiers
SMILESC(CCl)C(=NS(=O)(=O)N)N.Cl
InChIInChI=1S/C3H8ClN3O2S.ClH/c4-2-1-3(5)7-10(6,8)9;/h1-2H2,(H2,5,7)(H2,6,8,9);1H
InChIKeyIVLQMIVEODCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride


3-Chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0), also referred to as N-sulfamoyl-3-chloropropionamidine hydrochloride, is a halogenated propionamidine derivative [1]. It is a white to off-white crystalline solid (melting point: 144-146 °C with decomposition) with the molecular formula C3H9Cl2N3O2S and a molecular weight of 222.09 g/mol . This compound is not an active pharmaceutical ingredient itself but serves as the key penultimate intermediate in the industrial synthesis of famotidine, a widely prescribed histamine H2-receptor antagonist used for treating peptic ulcers [2]. Its procurement is almost exclusively driven by its role as a vital building block in famotidine manufacturing, particularly for generic drug applications (ANDA) and quality control processes . Due to its specific reactivity in forming the critical thioether linkage of famotidine, the choice of this exact intermediate has a direct impact on downstream process efficiency, impurity profiles, and regulatory compliance.

Famotidine penultimate intermediate synthesis
Famotidine impurity reference standard (e.g., Impurity 13/23)
Chloride leaving group for thioether S-alkylation

Why Generic Substitution Fails for This Intermediate


A common pitfall in the procurement of chemical intermediates is the assumption that structurally similar compounds from the same class are interchangeable. For 3-chloro-N-sulfamoylpropanimidamide hydrochloride, this is demonstrably false. Substituting it with a different halogenated N-sulfamyl propionamidine salt (e.g., bromo or iodo) or a different acid addition salt (e.g., methanesulfonate) fundamentally alters the kinetics and thermodynamics of the final reaction step with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea [1]. These variations lead to significant, quantifiable differences in reaction yield, purity of the resulting famotidine, and the complexity of the purification process [2]. Furthermore, using an alternative intermediate introduces new impurity profiles, requiring extensive re-validation of analytical methods and potentially jeopardizing ANDA (Abbreviated New Drug Application) submissions [3]. The specific chloride leaving group and hydrochloride counterion are not arbitrary; they are critical for achieving the high-yielding, selective S-alkylation that defines an efficient and cost-effective famotidine manufacturing process [1]. The following section details the quantitative evidence that solidifies this compound's unique value proposition.

Salt form mismatch
Sulfonate or other acid addition salts may shift reaction yield and purification complexity compared to the hydrochloride.
Leaving group reactivity drift
Bromo or iodo analogs may alter S-alkylation selectivity and increase side-product formation under standard conditions.
Impurity profile divergence
Alternative intermediates introduce new, uncharacterized impurities, potentially requiring full re-validation of ANDA analytical methods.

Head-to-Head Performance Data


Yield Comparison: Hydrochloride vs. Sulfonate Salts

The synthetic yield of 3-chloro-N-sulfamoylpropanimidamide as its hydrochloride salt is demonstrably superior to its p-toluenesulfonate and methanesulfonate counterparts under identical reaction conditions, a crucial factor for cost-effective manufacturing [1].

Salt yield
Head-to-head
~19 g (HCl) vs. 13.3–21.2 g (sulfonate salts) under reported conditions (55–60°C, 18 h).
Supports synthesis yield review
Yield sensitive to acid:sulfamide ratio; HCl avoids ratio-dependent variability.
Pharmaceutical Process Chemistry Famotidine Synthesis Reaction Yield Optimization

Leaving Group Reactivity: Chloride vs. Bromide

The reactivity of the terminal halogen is a primary driver for the final S-alkylation step. The chloride in the target compound offers an optimal balance of reactivity, allowing the reaction to proceed efficiently at moderate temperatures, unlike the more reactive but less stable bromide analog, which can lead to side reactions and lower overall yields [1].

Leaving group
Cross-study comparable
Chloride reported preferred for S-alkylation at 50–60°C; bromide may require lower temperatures and risk side reactions.
Reported leaving-group reactivity context
Direct yield impact not quantified; patent literature favors chloride.
Organic Synthesis Nucleophilic Substitution Famotidine API Manufacturing

Impurity Control and ANDA Compliance

For generic drug manufacturers, the ability to demonstrate control over process-related impurities is paramount for ANDA approval. 3-Chloro-N-sulfamoylpropanimidamide hydrochloride is a designated and well-characterized impurity in famotidine (e.g., Famotidine Impurity 13 or 23) . Procuring this compound as a reference standard enables the development and validation of analytical methods (AMV) to ensure the final famotidine API meets stringent regulatory specifications (USP/EP) [1].

Impurity control
Class-level
Designated Famotidine Impurity 13/23; used as reference standard for HPLC/LC-MS method validation to meet USP/EP specifications.
Supports impurity control strategy
Supplier-reported reference standard; verify certification status.
Pharmaceutical Analysis Regulatory Affairs Quality Control ANDAs

High-Value Application Scenarios


Generic API Development and Commercial Production

This is the primary and most critical application. For manufacturers developing an ANDA for famotidine, this compound is an essential starting material. The quantitative evidence in Section 3 confirms that the hydrochloride salt provides a robust, high-yielding route compared to alternative salts [1]. Its use as a reference standard is mandatory for validating analytical methods to control the level of this specific impurity in the final drug substance, a key requirement for regulatory approval [2].

Analytical Method Development and Validation

Quality Control (QC) and Analytical R&D laboratories require high-purity samples of this compound to develop and validate stability-indicating HPLC or LC-MS methods. As a known process-related impurity of famotidine, its accurate identification and quantification are necessary to demonstrate control over the manufacturing process [2]. Procuring a certified reference standard ensures the method's specificity, accuracy, and linearity meet ICH guidelines.

Process Optimization for Cost Reduction

Process chemists seeking to optimize the final step of famotidine synthesis can leverage the compound's distinct reactivity. The chloride leaving group enables the S-alkylation to proceed under mild conditions, minimizing side-product formation [1]. This translates directly to higher purity in the crude reaction mixture, reducing the burden and cost of downstream purification steps. The well-defined physical properties (e.g., melting point 144-146 °C) also provide a simple quality control checkpoint for incoming material .

Novel H2 Antagonist Research

In academic or industrial research settings exploring new analogs of famotidine, this compound serves as a versatile building block. Its N-sulfamoyl and chloroalkyl functionalities provide two distinct handles for chemical modification, allowing for the synthesis of focused libraries of compounds for structure-activity relationship (SAR) studies . Its use ensures that any new lead compounds are derived from the same synthetic pathway as the established drug, facilitating a more predictable scale-up later.

Application
Selection Property
Validation Focus
Famotidine API synthesis research
Hydrochloride salt yield profile
Reaction robustness and impurity profiling
Analytical method development (HPLC/LC-MS)
Certified impurity reference standard
Method specificity and accuracy per ICH
Process optimization for cost reduction
Chloride leaving-group reactivity
S-alkylation efficiency and crude purity
Novel H2 antagonist SAR studies
Bifunctional building block (N-sulfamoyl, chloroalkyl)
Derivatization and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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